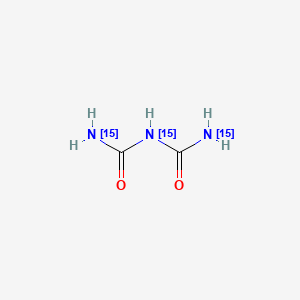
2 3 9 10 16 17 23 24-Octakis(octyloxy)-&
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine is a complex organometallic compound known for its unique structural and chemical properties. This compound is part of the phthalocyanine family, which is widely recognized for its applications in dyes, pigments, and photonic materials .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine typically involves the reaction of phthalocyanine precursors with octyloxy substituents under controlled conditions. One common method involves the use of zinc phthalocyanine as a starting material, which is then reacted with octyloxy groups in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are meticulously controlled to ensure high yield and purity. The process may also involve purification steps such as recrystallization and chromatography to remove any impurities .
化学反应分析
Types of Reactions
2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can be used to modify the central metal ion or the phthalocyanine ring itself.
Substitution: The octyloxy groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents to facilitate the reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a wide range of functionalized derivatives .
科学研究应用
2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine has a broad range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its stable structure and electronic properties.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and photonic materials for electronic devices.
作用机制
The mechanism by which 2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine exerts its effects is primarily through its interaction with light and its ability to generate reactive oxygen species. This compound can absorb light and transfer energy to molecular oxygen, producing singlet oxygen, which is highly reactive and can induce cell damage or death. This property is particularly useful in photodynamic therapy for cancer treatment .
相似化合物的比较
Similar Compounds
- Zinc 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine
- Copper (II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine
- Zinc 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine
Uniqueness
What sets 2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine apart from similar compounds is its unique combination of octyloxy substituents, which enhance its solubility and electronic properties. This makes it particularly suitable for applications in photonic materials and as a catalyst in organic reactions .
属性
分子式 |
C96H146N8O8 |
|---|---|
分子量 |
1540.2 g/mol |
IUPAC 名称 |
6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C96H146N8O8/c1-9-17-25-33-41-49-57-105-81-65-73-74(66-82(81)106-58-50-42-34-26-18-10-2)90-97-89(73)101-91-75-67-83(107-59-51-43-35-27-19-11-3)84(108-60-52-44-36-28-20-12-4)68-76(75)93(98-91)103-95-79-71-87(111-63-55-47-39-31-23-15-7)88(112-64-56-48-40-32-24-16-8)72-80(79)96(100-95)104-94-78-70-86(110-62-54-46-38-30-22-14-6)85(69-77(78)92(99-94)102-90)109-61-53-45-37-29-21-13-5/h65-72H,9-64H2,1-8H3,(H2,97,98,99,100,101,102,103,104) |
InChI 键 |
URYRXSHEJQXAAO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC1=CC2=C3NC(=C2C=C1OCCCCCCCC)N=C4C5=CC(=C(C=C5C(=N4)N=C6C7=CC(=C(C=C7C(=NC8=NC(=N3)C9=CC(=C(C=C98)OCCCCCCCC)OCCCCCCCC)N6)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile](/img/structure/B12057532.png)
![5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate](/img/structure/B12057537.png)
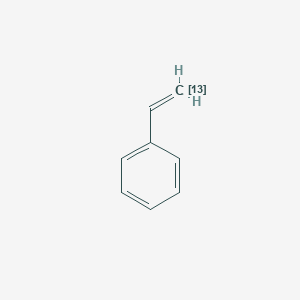
![2-(2,5-dimethylphenoxy)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12057558.png)
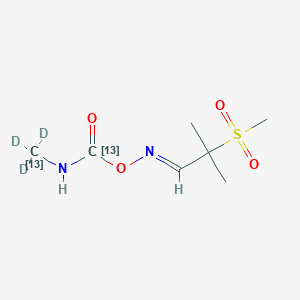
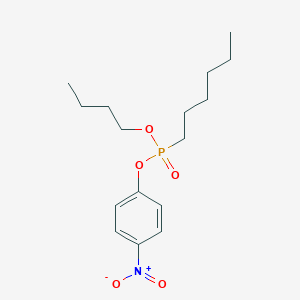
![N-(4-bromophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12057567.png)
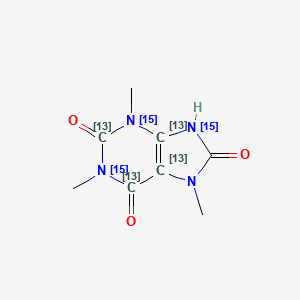
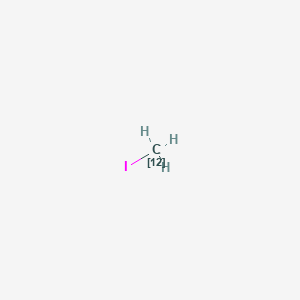

![2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3-nitrophenyl)ethanone](/img/structure/B12057593.png)
